6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a brominated derivative of tetrahydrocarbazole. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the carbazole core. The molecular formula is C14H16BrN, and it has a molecular weight of 278.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted carbazole derivatives.
Oxidation Reactions: Oxidized carbazole derivatives.
Reduction Reactions: Reduced carbazole derivatives.
Scientific Research Applications
6-Bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the two methyl groups.
2,4-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the bromine atom.
6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure with different methyl group positioning.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H16BrN |
---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
6-bromo-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |
InChI Key |
KEYAJXIJPKLVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
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